molecular formula C18H27N3O B10882344 3-Cyclopentyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one

Cat. No.: B10882344
M. Wt: 301.4 g/mol
InChI Key: FIIGPNRADMTTHB-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[4-(4-pyridylmethyl)piperazino]-1-propanone is a complex organic compound with the molecular formula C18H27N3O. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperazine ring, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[4-(4-pyridylmethyl)piperazino]-1-propanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using thiophenol (PhSH), followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[4-(4-pyridylmethyl)piperazino]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyclopentyl-1-[4-(4-pyridylmethyl)piperazino]-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(4-pyridylmethyl)piperazino]-1-propanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-[4-(4-pyridylmethyl)piperazino]-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

3-cyclopentyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C18H27N3O/c22-18(6-5-16-3-1-2-4-16)21-13-11-20(12-14-21)15-17-7-9-19-10-8-17/h7-10,16H,1-6,11-15H2

InChI Key

FIIGPNRADMTTHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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